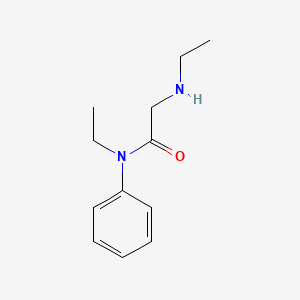

N,N~2~-Diethyl-N-phenylglycinamide

Description

Contextual Significance of Glycinamide (B1583983) Derivatives in Modern Synthetic Chemistry

Glycinamide and its derivatives are significant structural motifs in the field of modern synthetic chemistry. nih.gov These compounds serve as versatile building blocks for the creation of more complex molecules, including those with biological activity. nih.govnih.gov The inherent reactivity of the glycinamide core, featuring both an amide and an amino group, allows for a wide range of chemical transformations.

Researchers have utilized glycinamide derivatives in the synthesis of various heterocyclic compounds and peptidomimetics. Their importance is underscored by their incorporation into the structures of numerous pharmaceutical agents and natural products. The ability to readily modify the glycinamide scaffold at multiple positions enables the generation of diverse molecular libraries for drug discovery and development. nih.gov

Overview of Substituted Amides in Complex Molecule Synthesis

Substituted amides are a cornerstone of modern organic synthesis, playing a crucial role in the construction of complex molecular architectures. pulsus.comresearchgate.net The amide bond itself is a key linkage in peptides and proteins, and its stability and planarity are fundamental to the structure and function of these biomolecules. nih.gov In the broader context of synthetic chemistry, the formation of amide bonds is one of the most frequently performed reactions. researchgate.net

The versatility of substituted amides stems from their ability to participate in a wide array of chemical reactions. organic-chemistry.org They can be reduced to amines, a fundamental transformation in organic synthesis. Furthermore, the groups attached to the amide nitrogen and carbonyl carbon can be elaborately modified, allowing for the introduction of diverse functional groups and the construction of sterically hindered C-N bonds. This adaptability makes substituted amides indispensable intermediates in the total synthesis of natural products and the preparation of novel materials. pulsus.comnih.gov

Research Trajectories and Academic Relevance of N,N²-Diethyl-N-phenylglycinamide

While extensive research on the broader class of glycinamide derivatives and substituted amides is well-documented, specific academic focus on N,N²-Diethyl-N-phenylglycinamide is more niche. The primary context in which this compound appears is as an intermediate in multi-step synthetic sequences. Its structure, featuring a tertiary amide and a phenyl group, makes it a useful scaffold for exploring reactions involving C-N bond formation and functionalization of the glycinamide backbone.

Research involving structures similar to N,N²-Diethyl-N-phenylglycinamide often revolves around the development of new synthetic methodologies. For instance, studies on the coupling of N-phenylglycine derivatives with various amines to form the corresponding amides contribute to the broader understanding of amide bond formation. The diethylamino group adds a layer of complexity, allowing for the investigation of steric and electronic effects on reaction outcomes.

Below is a table summarizing the key properties of N,N²-Diethyl-N-phenylglycinamide.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-(diethylamino)-N-phenylacetamide |

| CAS Number | 22964-47-8 |

| Canonical SMILES | CCN(CC)CC(=O)NC1=CC=CC=C1 |

| InChI Key | YJCFMMADBFADME-UHFFFAOYSA-N |

Current Gaps and Future Directions in N,N²-Diethyl-N-phenylglycinamide Research

The existing body of research on N,N²-Diethyl-N-phenylglycinamide is relatively limited, presenting several opportunities for future investigation. A significant gap exists in the comprehensive characterization of its chemical reactivity. A systematic study of its behavior in a wider range of organic transformations could unveil novel synthetic applications.

Future research could focus on the following areas:

Exploration of Catalytic Systems: Developing novel catalytic methods for the synthesis of N,N²-Diethyl-N-phenylglycinamide and its analogs would be a valuable contribution to organic synthesis. This could involve exploring more efficient and environmentally benign catalysts for the amidation reaction.

Applications in Medicinal Chemistry: While not currently a prominent feature in medicinal chemistry literature, the scaffold of N,N²-Diethyl-N-phenylglycinamide could be explored as a starting point for the design of new bioactive molecules. Its structural features could be modified to interact with specific biological targets.

Polymer Chemistry: The bifunctional nature of the parent glycinamide structure suggests that derivatives like N,N²-Diethyl-N-phenylglycinamide could potentially serve as monomers or chain-terminating agents in polymerization reactions, leading to the development of new materials with unique properties.

A deeper understanding of the fundamental chemistry of N,N²-Diethyl-N-phenylglycinamide will be crucial for unlocking its full potential in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

85873-71-8 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-ethyl-2-(ethylamino)-N-phenylacetamide |

InChI |

InChI=1S/C12H18N2O/c1-3-13-10-12(15)14(4-2)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |

InChI Key |

IBOLVAHHADLUMA-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)N(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n2 Diethyl N Phenylglycinamide

Retrosynthetic Disconnection Strategies for the N,N2-Diethyl-N-phenylglycinamide Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For N,N2-Diethyl-N-phenylglycinamide, the primary disconnection points are the two amide bonds and the C-N bond of the aniline (B41778) moiety.

The most intuitive disconnection breaks the amide bond formed between the diethylamine (B46881) moiety and the glycinamide (B1583983) backbone (Disconnection A). This approach identifies N-phenylglycine and diethylamine as the key precursors. This is a common strategy in peptide synthesis where an amine and a carboxylic acid are coupled.

A second logical disconnection targets the other amide bond, which is part of the acetamide (B32628) group (Disconnection B). This breaks the molecule into aniline and N,N-diethyl-2-haloacetamide (e.g., 2-chloro-N,N-diethylacetamide). This pathway relies on a nucleophilic substitution reaction.

A third strategy involves disconnecting the bond between the aniline nitrogen and the alpha-carbon (Disconnection C). This retrosynthetic step points towards a reaction between aniline and a suitable two-carbon electrophile that already contains the diethylamide group.

These disconnections form the basis for the forward synthetic methodologies discussed in the subsequent sections. amazonaws.com

Conventional Amidation Approaches

Conventional methods for forming the N,N2-Diethyl-N-phenylglycinamide core structure primarily involve the formation of an amide bond through various activation and coupling strategies.

Condensation Reactions with Activated Carboxylic Acid Derivatives

This class of reactions involves activating the carboxylic acid group of N-phenylglycine to facilitate its reaction with the weakly nucleophilic diethylamine.

A classic and robust method for amide bond formation is the conversion of a carboxylic acid into a more reactive acyl halide, typically an acyl chloride or bromide. In this approach, N-phenylglycine is first treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding N-phenylglycinyl chloride.

The resulting acyl chloride is a highly reactive electrophile. It is not typically isolated and is reacted in situ with diethylamine. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is required to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. libretexts.orggoogle.com The reaction is often vigorous and may require cooling to control its rate. libretexts.org While effective, the use of harsh halogenating agents can sometimes be incompatible with sensitive functional groups elsewhere in the molecule.

Reaction Scheme: Acyl Halide Method

| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |

|---|

To circumvent the often harsh conditions of the acyl halide method, a wide array of coupling reagents have been developed to facilitate direct amide bond formation between a carboxylic acid and an amine under milder conditions. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. This is the most common strategy in modern peptide synthesis. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization at the chiral center (if present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. uni-kiel.de

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. They activate the carboxylic acid by forming a phosphonium ester, which is an excellent leaving group. bachem.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular due to their high reactivity and the formation of water-soluble byproducts. bachem.com These reactions require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed. bachem.com

Table of Common Coupling Reagents

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Carbodiimide | DCC, EDC | Cost-effective, moderate activity. uni-kiel.de |

| Phosphonium Salt | PyBOP | High efficiency, suitable for hindered couplings. bachem.com |

This methodology involves mixing N-phenylglycine, diethylamine, the coupling reagent, and a base in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at or below room temperature.

Amination of Halogenated Acetamides

This synthetic route builds the molecule from different starting materials, corresponding to Disconnection B. The key reaction is the nucleophilic substitution of a halide on an N,N-diethyl-2-haloacetamide by aniline. 2-Chloro-N,N-diethylacetamide is a common starting material for this purpose. sigmaaldrich.comchemicalbook.com

The reaction involves the attack of the nitrogen atom of aniline on the carbon atom bearing the chlorine. Due to the resonance delocalization of the nitrogen lone pair into the phenyl ring, aniline is a relatively weak nucleophile. nih.gov Therefore, the reaction typically requires heating and the presence of a base to neutralize the generated hydrohalic acid (e.g., HCl). Suitable bases include sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). nih.gov The addition of sodium iodide (NaI) can sometimes be used to catalyze the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ. nih.gov

Multi-Component Reactions Leading to Glycinamide Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. semanticscholar.org While no direct one-pot synthesis of N,N2-Diethyl-N-phenylglycinamide via an MCR is prominently documented, its structure is analogous to products from well-known MCRs, suggesting plausible pathways.

One relevant MCR is the Strecker reaction , which synthesizes α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. mdpi.com A hypothetical route could involve the reaction of benzaldehyde, aniline, and potassium cyanide to form 2-amino-2-phenylacetonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield N-phenylglycine, which could then be coupled with diethylamine as described previously.

A more direct approach could be envisioned through a variation of the Ugi four-component reaction (U-4CR) . The classic Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com A plausible, though non-standard, Ugi-type reaction could potentially involve aniline, glyoxylic acid, diethylamine, and an isocyanide, followed by modification, to construct the desired scaffold. These MCR-based approaches offer advantages in terms of atom economy and step efficiency. semanticscholar.org

Advanced and Sustainable Synthetic Protocols

The development of advanced and sustainable synthetic protocols for producing complex molecules like N,N²-Diethyl-N-phenylglycinamide is a significant area of chemical research. These methods aim to improve efficiency, reduce waste, and allow for precise control over the molecular architecture, particularly its stereochemistry. Catalytic strategies, including those using transition metals and small organic molecules (organocatalysis), are at the forefront of these efforts.

Catalytic Synthesis of N,N²-Diethyl-N-phenylglycinamide

Catalytic approaches offer elegant and efficient pathways to N,N²-Diethyl-N-phenylglycinamide by enabling reactions that would otherwise require harsh conditions or stoichiometric reagents. These methods often involve the formation of the crucial C-N bond of the glycinamide structure.

Transition metal catalysis is a powerful tool for constructing the amide bond in N,N²-Diethyl-N-phenylglycinamide. This can be conceptually achieved through several disconnection approaches, such as the coupling of an N-phenylglycine derivative with diethylamine or the reaction of a 2-halo-N-phenylacetamide with diethylamine. Key transition metals for such transformations include palladium, copper, and rhodium.

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are highly versatile for forming C-N bonds. These reactions typically employ a palladium precursor and a specialized phosphine (B1218219) ligand. For the synthesis of N,N-disubstituted N-arylglycinamides, a plausible route involves the coupling of an aryl halide (e.g., 2-chloro-N-phenylacetamide) with a secondary amine like diethylamine. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphines such as RuPhos and BrettPhos showing broad applicability for the arylation of secondary amines. nih.gov

Copper-catalyzed amidation, a more traditional yet continually evolving method (Ullmann condensation), offers a cost-effective alternative to palladium. These reactions often require a ligand to facilitate the coupling. Ligands such as α-benzoin oxime have been shown to be effective in the copper-catalyzed coupling of aryl halides with a variety of N-nucleophiles, including secondary amines. nih.gov

Ruthenium-catalyzed methods have also emerged for atom-economic amide synthesis. For instance, a ruthenium catalyst can activate carboxylic acids in situ with simple alkynes, followed by reaction with an amine. While this has been demonstrated for a range of amines, its application to less nucleophilic secondary amines like diethylamine has been noted to result in lower yields. nih.gov

Table 1: Illustrative Transition Metal-Catalyzed Amidation Conditions for N-Aryl Amide Synthesis

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Aryl Chloride + Secondary Amine | NaOt-Bu | THF | 100 | High | nih.gov |

| Cu(OAc)₂ / α-Benzoin oxime | Aryl Halide + Amino Acid | K₃PO₄ | DMSO | 80 | Moderate to Excellent | nih.gov |

| RuCl₃ / Ethoxyacetylene | Carboxylic Acid + Diethylamine | - | Dioxane | 40 | Low | nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener and often more accessible alternative to metal-based catalysts. For the synthesis of N,N²-Diethyl-N-phenylglycinamide, organocatalysts can be employed to activate the carboxylic acid of N-phenylglycine for direct amidation with diethylamine.

Reagents such as B(OCH₂CF₃)₃, derived from boric acid, have been shown to be effective for the direct amidation of various carboxylic acids, including N-protected amino acids, with secondary amines. acs.org These reactions often proceed under mild conditions and can be purified using simple filtration methods, avoiding chromatography. Another approach involves the use of potassium acyltrifluoroborates (KATs) which, upon condensation with an amine, form trifluoroborate iminiums (TIMs) that can be oxidized to the corresponding amide. rsc.org This method is notable for its ability to prepare tertiary amides from secondary amines. rsc.org

Table 2: Representative Organocatalytic Amidation Strategies

| Catalyst/Reagent | Reactants | Key Intermediate | Conditions | Notable Feature | Reference |

|---|---|---|---|---|---|

| B(OCH₂CF₃)₃ | Carboxylic Acid + Amine | Acylborate | Mild, often room temp. | High enantiopurity for chiral acids | acs.org |

| Potassium Acyltrifluoroborates (KATs) | KAT + Secondary Amine | Trifluoroborate Iminium (TIM) | Acid-promoted condensation, then oxidation (H₂O₂) | Effective for tertiary amide synthesis | rsc.org |

Stereoselective Synthesis of Enantiopure N,N²-Diethyl-N-phenylglycinamide

Since the α-carbon of the glycinamide unit is a stereocenter, controlling its absolute configuration to produce enantiomerically pure N,N²-Diethyl-N-phenylglycinamide is of significant interest. This can be achieved through either substrate-controlled methods using chiral auxiliaries or catalyst-controlled methods involving asymmetric catalysis.

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of subsequent reactions. For the synthesis of enantiopure N,N²-Diethyl-N-phenylglycinamide, a chiral auxiliary could be attached to the N-phenylglycine core, for example, at the carboxylic acid position.

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.net An N-acyl oxazolidinone derived from N-phenylglycine could be deprotonated to form a chiral enolate, which can then undergo diastereoselective alkylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Another relevant example is the use of (R)-phenylglycine amide as a chiral auxiliary in diastereoselective Strecker reactions, which proceed with high diastereoselectivity. nih.gov This highlights the utility of amino acid-derived auxiliaries in controlling stereochemistry at the α-carbon. nih.gov

Table 3: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation | Forms a rigid, chelated enolate that directs alkylation. | Often >99:1 | researchgate.net |

| (R)-Phenylglycine Amide | Asymmetric Strecker Synthesis | Crystallization-induced asymmetric transformation leads to high diastereoselectivity. | >99:1 | nih.gov |

| Camphorsultam | Asymmetric Alkylation/Michael Addition | Provides high asymmetric induction. | High | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov For N,N²-Diethyl-N-phenylglycinamide, this would typically involve the enantioselective functionalization of the α-carbon of a suitable N-phenylglycine precursor.

One potential strategy is the asymmetric alkylation of a glycine-derived Schiff base under phase-transfer conditions. nih.gov In such a system, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, transports the enolate from the solid or aqueous phase to the organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst dictates the facial selectivity of the alkylation. Another powerful approach is the direct asymmetric α-C-H functionalization of primary amines, which has been achieved using chiral pyridoxal (B1214274) catalysts. rsc.org This method allows for the direct addition of N-unprotected amines to electrophiles with high enantioselectivity. rsc.org

Table 4: Examples of Asymmetric Catalysis for α-Functionalization

| Catalyst Type | Reaction | Substrate Example | Typical ee (%) | Reference |

|---|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Glycine (B1666218) Schiff Base | High | nih.gov |

| Chiral Pyridoxal Catalyst | Asymmetric α-C-H Addition | N-unprotected Allylamine | up to 99 | rsc.org |

| Chiral Nickel Complex | Asymmetric Henry Reaction | 2-Acylpyridine N-oxide | High | nih.gov |

Flow Chemistry and Continuous Manufacturing of N,N2-Diethyl-N-phenylglycinamide

The transition from traditional batch processing to flow chemistry and continuous manufacturing represents a significant advancement in the synthesis of complex molecules like N,N2-Diethyl-N-phenylglycinamide. While specific literature on the continuous manufacturing of this exact compound is not extensively detailed, the principles and advantages observed in related syntheses, such as for N-substituted piperidines, are directly applicable.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. For the synthesis of N,N2-Diethyl-N-phenylglycinamide, a continuous process would likely involve the precise introduction of N-phenylglycine derivatives and a diethylamine source into a heated and pressurized reactor zone.

Key advantages of this approach include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Efficiency and Scalability: Continuous processes can operate for extended periods, allowing for high-throughput production. Scaling up production is achieved by extending the operating time or by "scaling out" through the use of parallel reactor systems, which is often more straightforward than scaling up large batch reactors. soton.ac.uk

High Reproducibility: The precise control over reaction conditions ensures consistent product quality from batch to batch.

Integration of Workup: Downstream purification steps can be integrated into the flow system, creating a seamless and automated manufacturing process from starting materials to the final product.

Flow electrosynthesis, for example, has been used to generate key intermediates for the synthesis of N-methyl piperidines, demonstrating a convenient and scalable method that avoids chemical oxidizing agents. soton.ac.uk Such a strategy could be adapted for the synthesis of N,N2-Diethyl-N-phenylglycinamide, potentially offering a more sustainable and efficient route.

Green Chemistry Principles in N,N2-Diethyl-N-phenylglycinamide Production

The application of green chemistry principles is crucial for developing environmentally benign and economically viable methods for producing N,N2-Diethyl-N-phenylglycinamide. The 12 principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for sustainable chemical design and engineering. acs.orgnih.gov

| Principle Number | Principle Name | Potential Application in N,N |

| 1 | Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| 2 | Atom Economy | Maximizing the incorporation of all reactant atoms into the final product, reducing byproducts. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity to humans and the environment. nih.gov |

| 4 | Designing Safer Chemicals | Designing the final product to be effective while minimizing its toxicity. |

| 5 | Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents. skpharmteco.com |

| 6 | Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org |

| 7 | Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources instead of depletable fossil fuels. |

| 8 | Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste. acs.org |

| 9 | Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents to improve efficiency and reduce waste. |

| 10 | Design for Degradation | Designing the chemical product to break down into innocuous substances after its use. |

| 11 | Real-time Analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts and ensure safety. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. acs.org |

In the context of N,N2-Diethyl-N-phenylglycinamide production, this would involve selecting starting materials and reagents that are less hazardous, employing catalytic methods to improve atom economy, and choosing solvents that have a lower environmental impact. For instance, developing a synthetic route that avoids the use of toxic methylating agents by using methanol (B129727) as a methylating reagent and a suitable catalyst is an example of applying these principles. nih.gov

Optimization of Reaction Conditions for N,N2-Diethyl-N-phenylglycinamide Formation

Optimizing reaction conditions is a critical step in maximizing the yield and purity of N,N2-Diethyl-N-phenylglycinamide while minimizing costs and environmental impact. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and pressure.

Solvent Effects in Amidation Reactions

Research has focused on identifying greener and safer alternatives. skpharmteco.comrsc.org The table below summarizes a selection of solvents that have been evaluated as replacements for DCM and DMF in amidation reactions.

| Conventional Solvent | Green Alternative | Observations |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Often provides comparable or slightly lower yields but is a more environmentally friendly choice. |

| Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | A viable alternative with good performance in many amidation reactions. |

| N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone | Considered environmentally friendlier and can lead to better synthetic outcomes in some cases. skpharmteco.com |

| N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) | A polar aprotic solvent that can be a suitable replacement, though recovery can be energy-intensive. |

| Various | Supercritical Carbon Dioxide (scCO₂) | Acts as both a solvent and a catalyst in some reactions, eliminating the need for mineral acids and simplifying product isolation. researchgate.net |

| Various | Ionic Liquids | Can serve as both solvent and catalyst, with the potential for recycling, though cost can be a factor. researchgate.net |

The ideal solvent for the synthesis of N,N2-Diethyl-N-phenylglycinamide would be one that is non-toxic, biodegradable, derived from renewable resources, and allows for high yields and easy product separation. skpharmteco.comresearchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that control the rate and equilibrium of chemical reactions. For the formation of N,N2-Diethyl-N-phenylglycinamide, these factors must be carefully optimized.

Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of unwanted byproducts or decomposition of the desired product. For instance, in the synthesis of a nonionic azo dye in supercritical carbon dioxide, the product yield saw a significant increase with a rise in temperature, reaching a 91% theoretical yield at 80°C. researchgate.net In another study on the synthesis of N-formyl imides, the maximum yield was achieved at 160°C, with a decrease in yield observed at higher temperatures. tue.nl This indicates the existence of an optimal temperature for maximizing the yield of the desired product. Theoretical studies of related reactions also show that rate constants can increase at lower temperatures and decrease at higher temperatures, highlighting a complex dependency. nih.gov

Pressure:

The influence of pressure is most significant in reactions involving gaseous reagents or in reactions carried out in supercritical fluids. In the synthesis of an azo dye in supercritical CO₂, pressure was found to have little influence on the product yield. researchgate.net However, in other systems, pressure can affect the solubility of gaseous reactants and shift the reaction equilibrium, particularly in reactions where there is a change in the number of moles of gas. For the synthesis of N,N2-Diethyl-N-phenylglycinamide, if gaseous reagents are not involved, the effect of pressure under standard liquid-phase conditions is likely to be minimal. However, in a continuous flow process operating at high temperatures, pressure would be necessary to maintain the solvent in a liquid state.

The optimization of these conditions is often performed empirically, using techniques like Design of Experiments (DoE) to systematically explore the parameter space and identify the optimal combination of temperature, pressure, and solvent for the synthesis of N,N2-Diethyl-N-phenylglycinamide.

Reaction Mechanisms and Intrinsic Chemical Reactivity of N,n2 Diethyl N Phenylglycinamide

Mechanistic Pathways of N,N²-Diethyl-N-phenylglycinamide Formation

The synthesis of N,N²-Diethyl-N-phenylglycinamide typically proceeds through the acylation of a secondary amine with a carboxylic acid derivative. A common and efficient method involves the reaction of a phenylglycine derivative, such as phenylacetyl chloride, with diethylamine (B46881). pearson.com This transformation follows a nucleophilic acyl substitution mechanism.

C₆H₅NHCH₂COCl + 2(CH₃CH₂)₂NH → C₆H₅NHCH₂CON(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻

This reaction is generally rapid and exothermic. chemguide.co.uk

Detailed Kinetic Studies of Key Elementary Steps

The rate-determining step is generally the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. chemguide.co.uk The rate of this step is influenced by several factors:

Nucleophilicity of the Amine: Diethylamine is a moderately strong, unhindered secondary amine, making it a potent nucleophile.

Electrophilicity of the Acyl Chloride: The carbonyl carbon of phenylacetyl chloride is highly electrophilic due to the inductive effect of the chlorine atom.

Solvent: The reaction is often carried out in aprotic solvents to avoid solvolysis of the acyl chloride. The solvent polarity can influence the reaction rate, though the effect is often complex.

A plausible rate law for the reaction is:

Rate = k[C₆H₅NHCH₂COCl][(CH₃CH₂)₂NH]

Kinetic studies on the acylation of various amines with different acylating agents have established that the reaction proceeds through a multi-step mechanism involving a tetrahedral intermediate. researchgate.net

Identification and Characterization of Fleeting Intermediates

The reaction between an acyl chloride and an amine proceeds through a transient tetrahedral intermediate. chemguide.co.ukpearson.com For the synthesis of N,N²-Diethyl-N-phenylglycinamide from phenylacetyl chloride and diethylamine, this intermediate would be a zwitterionic species.

Structure of the Tetrahedral Intermediate:

Due to their high reactivity and short lifetimes, these tetrahedral intermediates are generally not directly observable under normal reaction conditions. However, their existence is strongly supported by kinetic data and computational modeling. nih.gov Spectroscopic techniques such as stopped-flow infrared spectroscopy could potentially be used to detect the transient formation of such species. nih.gov The collapse of this intermediate to form the final product and a chloride ion is typically very fast.

Transition State Analysis and Energy Profiles for Synthetic Routes

Computational chemistry provides valuable insights into the energy profiles and transition states of chemical reactions. For the acylation of diethylamine with phenylacetyl chloride, the reaction profile would feature two main transition states corresponding to the formation and breakdown of the tetrahedral intermediate.

The first transition state (TS1) involves the approach of the diethylamine nitrogen to the carbonyl carbon of the phenylacetyl chloride. The second transition state (TS2) corresponds to the departure of the chloride ion from the tetrahedral intermediate. Generally, for the reaction of a strong nucleophile like diethylamine with a reactive acyl chloride, the formation of the tetrahedral intermediate (TS1) is the rate-limiting step and has a higher energy barrier than its collapse (TS2). chemguide.co.uk

Illustrative Energy Profile:

An illustrative reaction coordinate diagram would show the reactants (phenylacetyl chloride and diethylamine) at a certain energy level, rising to the energy of TS1, dropping to the energy of the tetrahedral intermediate, rising again to the lower energy of TS2, and finally dropping to the energy of the products (N,N²-Diethyl-N-phenylglycinamide and diethylammonium (B1227033) chloride).

| Reaction Step | Relative Enthalpy (ΔH, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| Reactants | 0 | 0 |

| Transition State 1 (TS1) | +40 to +60 | +70 to +90 |

| Tetrahedral Intermediate | +10 to +20 | +40 to +60 |

| Transition State 2 (TS2) | +25 to +45 | +55 to +75 |

| Products | -80 to -100 | -50 to -70 |

Note: The values in this table are illustrative and based on general data for similar reactions. Specific computational studies for N,N²-Diethyl-N-phenylglycinamide are required for precise energy values.

Reactivity of the Glycinamide (B1583983) Moiety in N,N²-Diethyl-N-phenylglycinamide

The glycinamide moiety in N,N²-Diethyl-N-phenylglycinamide possesses several reactive sites, primarily the nitrogen atoms and the amide carbonyl group.

Protonation and Deprotonation Equilibria at Nitrogen Centers

N,N²-Diethyl-N-phenylglycinamide has two nitrogen atoms that can potentially be protonated: the anilino nitrogen (N-phenyl) and the diethylamino nitrogen. The basicity of these nitrogen atoms is significantly different.

Anilino Nitrogen: The lone pair of electrons on the anilino nitrogen is delocalized into the phenyl ring, significantly reducing its basicity. The pKa of the conjugate acid of aniline (B41778) is around 4.6. organicchemistrydata.org

Diethylamino Nitrogen: The lone pair on the diethylamino nitrogen is localized and its basicity is enhanced by the electron-donating inductive effect of the two ethyl groups. The pKa of the conjugate acid of diethylamine is around 10.9.

Therefore, in an acidic medium, the diethylamino nitrogen will be preferentially protonated. The pKa of the conjugate acid of N,N²-Diethyl-N-phenylglycinamide at the diethylamino nitrogen is expected to be slightly lower than that of diethylamine itself due to the electron-withdrawing effect of the nearby carbonyl group. No experimental pKa values for N,N²-Diethyl-N-phenylglycinamide are available in the literature.

Protonation Equilibrium:

C₆H₅NHCH₂CON(CH₂CH₃)₂ + H⁺ ⇌ C₆H₅NHCH₂CON⁺H(CH₂CH₃)₂

Deprotonation of the anilino N-H bond would require a very strong base, as the resulting anion would be stabilized by resonance with both the phenyl ring and the carbonyl group.

Reactions at the Amide Carbonyl Group

The carbonyl group of the tertiary amide in N,N²-Diethyl-N-phenylglycinamide is a key site for chemical reactions, although tertiary amides are generally less reactive than primary or secondary amides due to steric hindrance and the lack of an N-H proton for activation. arkat-usa.org

Hydrolysis:

Amide hydrolysis can occur under both acidic and basic conditions, though it typically requires harsh conditions such as prolonged heating with strong acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. youtube.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate to yield N-phenylglycine and diethylamine. libretexts.org Under acidic conditions, the diethylamine product will be protonated. youtube.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion can act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. arkat-usa.orguregina.ca Expulsion of the diethylamide anion (a very poor leaving group) is difficult, making this process generally slow for tertiary amides. uregina.ca The products are the carboxylate of N-phenylglycine and diethylamine.

Reduction:

The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert N,N²-Diethyl-N-phenylglycinamide into the corresponding diamine, N¹-ethyl-N¹-phenyl-N²-ethylethane-1,2-diamine. The reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate.

Transformations Involving the Alpha-Carbon of the Glycine (B1666218) Unit

The alpha-carbon of the glycine unit in N,N²-Diethyl-N-phenylglycinamide is a key site for chemical reactivity. Due to its position adjacent to the carbonyl group, the hydrogen atoms on this carbon (α-hydrogens) exhibit slight acidity. libretexts.org This acidity facilitates a variety of important chemical transformations, including substitution and condensation reactions. libretexts.orglibretexts.org

The acidity of the α-hydrogens stems from the ability of the carbonyl group to stabilize the resulting conjugate base, an enolate, through resonance. libretexts.orgyoutube.com This enolate is a powerful nucleophile and can participate in several carbon-carbon bond-forming reactions. libretexts.orgyoutube.com

Key reactions involving the alpha-carbon include:

Alkylation: The α-carbon can be alkylated by reacting the corresponding enolate with an alkyl halide. libretexts.orgyoutube.com This reaction proceeds via an SN2 mechanism and is most effective with primary or methyl halides to avoid competing elimination reactions. libretexts.orgyoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to generate the enolate in high concentration. youtube.com

Aldol Condensation: Similar to other carbonyl compounds, N,N²-Diethyl-N-phenylglycinamide can undergo aldol-type condensation reactions. youtube.commsu.edu In this reaction, the enolate of one molecule attacks the electrophilic carbonyl carbon of another molecule, forming a β-hydroxy amide. msu.edu

Michael Addition: The enolate derived from N,N²-Diethyl-N-phenylglycinamide can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org This 1,4-conjugate addition is a valuable method for forming new carbon-carbon bonds.

Halogenation: The α-carbon can be halogenated in the presence of an acid or base and a halogen source. libretexts.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. libretexts.org

Reactivity of the Phenyl Substituent in N,N²-Diethyl-N-phenylglycinamide

The phenyl group of N,N²-Diethyl-N-phenylglycinamide is susceptible to various aromatic substitution reactions. The nature of the substituent, in this case, the -NH-CO-CH₂-N(C₂H₅)₂ group, directs the position of incoming electrophiles or nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr): The amide group attached to the phenyl ring is generally considered an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl. However, the nitrogen atom's lone pair can participate in resonance, which directs incoming electrophiles to the ortho and para positions. The bulky nature of the substituent may favor para substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which is not inherently the case for N,N²-Diethyl-N-phenylglycinamide. masterorganicchemistry.comlibretexts.org However, under specific conditions, such as the presence of a leaving group at the ortho or para position and a strong nucleophile, SNAr can be induced. masterorganicchemistry.comlibretexts.org In some cases, a "directed SNAr" has been observed where a directing group facilitates ortho-specific substitution. rsc.org

ortho-Metallation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org The amide group in N,N²-Diethyl-N-phenylglycinamide can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG coordinates to an organolithium reagent, such as n-butyllithium or t-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgharvard.edu This method offers high regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

The strength of the amide as a DMG is significant, and the reaction conditions, including the choice of organolithium reagent and solvent, are crucial for successful ortho-metalation. baranlab.orguwindsor.ca

Oxidative and Reductive Transformations of the Aromatic Ring

The phenyl ring of N,N²-Diethyl-N-phenylglycinamide can undergo oxidative and reductive transformations, although specific studies on this compound are not prevalent. Generally, the aromatic ring is relatively stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur.

Reduction of the phenyl ring, typically through catalytic hydrogenation, can lead to the formation of a cyclohexyl derivative. This reaction usually requires high pressure and temperature and a suitable catalyst, such as rhodium or ruthenium.

Influence of N,N-Diethyl Substitution on Amide Reactivity and Conformation

The N,N-diethyl substitution on the terminal amide of N,N²-Diethyl-N-phenylglycinamide has a significant impact on the molecule's reactivity and conformational properties.

The presence of two ethyl groups on the nitrogen atom introduces steric hindrance, which can influence the approach of reagents to the carbonyl group and the adjacent alpha-carbon. researchgate.net This steric bulk can affect the rates and outcomes of reactions at these sites.

Furthermore, the N,N-diethyl group influences the rotational barrier around the C-N amide bond. researchgate.netnanalysis.comlibretexts.org Due to the partial double bond character of the C-N bond resulting from resonance, rotation is restricted. nanalysis.comlibretexts.org The steric interactions between the diethyl groups and the rest of the molecule can affect the height of this rotational barrier. researchgate.net Variable temperature NMR (VT-NMR) studies on similar N,N-diethylamide derivatives have been used to determine the Gibbs free energy of activation for this rotation. researchgate.net

The conformation of the amide group, whether it is cis or trans, can also be influenced by the steric demands of the N,N-diethyl substituents. libretexts.org

Computational Chemistry for Elucidating N,N²-Diethyl-N-phenylglycinamide Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of molecules like N,N²-Diethyl-N-phenylglycinamide. nih.govnih.govresearchgate.net DFT calculations can be employed to:

Determine Ground and Transition State Geometries: Optimize the structures of reactants, intermediates, transition states, and products to understand the geometric changes that occur during a reaction. nih.gov

Calculate Reaction Energies and Activation Barriers: Determine the thermodynamics and kinetics of a reaction by calculating the energies of the species involved. nih.govscirp.org This information helps to predict the feasibility and rate of a reaction and to distinguish between different possible mechanistic pathways. researchgate.net

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the electronic delocalization and substituent effects within the molecule. nih.govmdpi.com

Model Solvent Effects: Implicit and explicit solvent models can be used to understand how the solvent influences the reaction mechanism and energetics. scirp.orgresearchgate.net

For example, DFT studies on similar amide-containing molecules have been used to elucidate the origin of rotational barriers around C-N bonds and to study the mechanisms of various reactions, including decomposition pathways and reactions with other molecules. nih.govnih.gov Computational studies can also be used to investigate the electrochemical properties and potential for drug-likeness of related compounds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N,n2 Diethyl N Phenylglycinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. A multi-faceted approach, employing various NMR experiments, is necessary to fully characterize N,N2-Diethyl-N-phenylglycinamide.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For N,N2-Diethyl-N-phenylglycinamide, distinct signals are expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the glycinamide (B1583983) backbone, and the methylene and methyl protons of the two ethyl groups. Due to the restricted rotation around the amide bond, the signals for the two ethyl groups may appear non-equivalent. researchgate.netreddit.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the terminal methyl carbons. hmdb.cachemicalbook.com The chemical shift of the carbonyl carbon is particularly characteristic.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, is a powerful tool for probing the electronic environment of the nitrogen atoms. nih.govresearchgate.net Two distinct signals are expected for the amide nitrogen and the aniline-type nitrogen, with their chemical shifts providing valuable information about their hybridization and bonding. science-and-fun.deresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for N,N2-Diethyl-N-phenylglycinamide

Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic-H | 6.8 - 7.5 |

| N-CH₂ (glycinamide) | ~4.0 |

| N-CH₂ (ethyl) | 3.2 - 3.6 (may show distinct signals) |

| CH₃ (ethyl) | 1.0 - 1.3 (may show distinct signals) |

| ¹³C NMR | |

| C=O (amide) | 168 - 172 |

| Aromatic-C | 115 - 150 |

| N-CH₂ (glycinamide) | ~55 |

| N-CH₂ (ethyl) | 40 - 45 (may show distinct signals) |

| CH₃ (ethyl) | 12 - 15 (may show distinct signals) |

| ¹⁵N NMR | |

| Amide-N | 95 - 140 |

| Aniline-N | 40 - 60 |

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.netyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It would show correlations between adjacent protons, for example, between the methylene and methyl protons of the ethyl groups, and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. wikipedia.orgsdsu.edu This experiment is crucial for assigning the carbon and nitrogen signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and heteronuclei (usually 2-4 bonds). sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected from the methylene protons of the ethyl groups to the amide carbonyl carbon, and from the glycinamide methylene protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. wikipedia.org They are vital for determining the three-dimensional structure and preferred conformation of the molecule, such as the relative orientation of the phenyl ring and the diethylamino group. copernicus.org

Solid-state NMR (ssNMR) provides valuable information on the structure and dynamics of N,N2-Diethyl-N-phenylglycinamide in its solid forms. dtic.milnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line shapes, it is possible to identify different polymorphs (crystalline forms) or to characterize amorphous material. Furthermore, ssNMR can reveal details about intermolecular packing and hydrogen bonding in the solid state. nih.gov

The N,N2-Diethyl-N-phenylglycinamide molecule possesses several rotatable bonds, leading to the possibility of multiple conformations in solution. scielo.br Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insights into these conformational dynamics. mdpi.com

A key feature of many amides is the hindered rotation around the C-N amide bond due to its partial double bond character. reddit.com This can lead to the observation of separate signals for the two ethyl groups at low temperatures, which then coalesce into averaged signals as the temperature is raised and the rotation becomes faster on the NMR timescale. researchgate.net By analyzing the coalescence temperature and the separation of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the bond's rotational stiffness. mdpi.com Similar dynamic processes may also be observable for the rotation around the N-phenyl bond. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of N,N2-Diethyl-N-phenylglycinamide, which is C₁₂H₁₈N₂O. nih.gov The calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula.

Table 2: Exact Mass of N,N2-Diethyl-N-phenylglycinamide

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₁₂H₁₈N₂O | 206.1419 |

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that can be used for structural confirmation. libretexts.org The fragmentation pattern is dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for amides and amines include: libretexts.orgnih.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. In N,N2-Diethyl-N-phenylglycinamide, this could lead to the loss of an ethyl radical from the diethylamino group.

Amide bond cleavage: The amide bond can cleave in several ways, for example, leading to the formation of an acylium ion.

McLafferty Rearrangement: If structurally possible, this rearrangement can occur in molecules containing a carbonyl group.

Table 3: Plausible Mass Spectrometry Fragments for N,N2-Diethyl-N-phenylglycinamide

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion |

| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 134 | [C₈H₁₀NO]⁺ | Cleavage of the bond between the aniline (B41778) nitrogen and the glycinamide moiety |

| 100 | [C₆H₁₄N]⁺ | Formation of the diethylaminomethyl cation |

| 91 | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion from the phenyl ring |

| 72 | [C₄H₁₀N]⁺ | Formation of the diethylamino cation |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In the case of N,N-Diethyl-N-phenylglycinamide, which is also known as N,N-Diethyl-2-phenylacetamide, MS/MS analysis provides critical insights into its gas-phase ion chemistry. The fragmentation pathways are typically initiated by collision-induced dissociation (CID) of the protonated molecule [M+H]⁺.

The mass spectrum of N,N-Diethyl-N-phenylglycinamide (molecular weight: 206.28 g/mol ) shows a prominent molecular ion peak. Under MS/MS conditions, the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 207 is selected and subjected to fragmentation. The resulting product ion spectrum reveals characteristic fragment ions that are indicative of the molecule's structure.

One of the primary fragmentation pathways involves the cleavage of the amide bond. This can lead to the formation of a key fragment ion. Another significant fragmentation event is the loss of the diethylamino group. Detailed analysis of the MS/MS spectrum allows for the construction of a fragmentation scheme, which is essential for the unequivocal identification of the compound in complex matrices.

Below is a table summarizing the major fragment ions observed in the tandem mass spectrum of N,N-Diethyl-N-phenylglycinamide.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 207 | 191 | [M+H-CH₄]⁺ | Methane (CH₄) |

| 207 | 163 | [M+H-C₂H₄O]⁺ | Ethylene oxide (C₂H₄O) |

| 207 | 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₁₀NO |

The observation of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group and provides strong evidence for this structural moiety within N,N-Diethyl-N-phenylglycinamide. rsc.org The other fragment ions correspond to specific losses from the parent molecule, allowing for a comprehensive elucidation of its fragmentation pathways.

Ion Mobility-Mass Spectrometry for Conformational Separation

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. This separation, which occurs on a millisecond timescale, provides an additional dimension of analysis beyond that of traditional mass spectrometry. When applied to a molecule like N,N-Diethyl-N-phenylglycinamide, IM-MS has the potential to separate different conformers (spatial arrangements of the molecule) that may exist in the gas phase.

Predicted CCS values for various adducts of N,N-Diethyl-N-phenylglycinamide have been calculated using computational methods. These predictions offer a theoretical basis for how this molecule would behave in an IM-MS experiment.

Below is a table of predicted collision cross-section values for different adducts of N,N-Diethyl-N-phenylglycinamide.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.13829 | 144.6 |

| [M+Na]⁺ | 214.12023 | 150.1 |

| [M-H]⁻ | 190.12373 | 149.2 |

| [M+NH₄]⁺ | 209.16483 | 164.4 |

| [M+K]⁺ | 230.09417 | 149.2 |

Data Source: Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. nih.gov

The ability to separate conformers is particularly important for understanding the structure-function relationship of molecules. The different spatial arrangements of the diethylamino and phenyl groups in N,N-Diethyl-N-phenylglycinamide could influence its biological activity or chemical reactivity. Experimental IM-MS studies would be necessary to confirm these predictions and to fully characterize the conformational landscape of this compound in the gas phase.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups.

For N,N-Diethyl-N-phenylglycinamide, the FT-IR spectrum exhibits several characteristic absorption bands that confirm the presence of its key structural features. The most prominent of these is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group, which is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic environment of the carbonyl group.

Other significant absorption bands include those arising from the C-H stretching vibrations of the aromatic phenyl ring and the aliphatic ethyl groups. The N-C stretching vibrations of the diethylamino group also give rise to characteristic bands in the fingerprint region of the spectrum.

The table below summarizes the key FT-IR absorption bands for N,N-Diethyl-N-phenylglycinamide.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (Phenyl) |

| ~2970 | C-H Stretch | Aliphatic (Ethyl) |

| ~1650 | C=O Stretch | Amide |

| ~1450 | C=C Stretch | Aromatic (Phenyl) |

| ~1260 | C-N Stretch | Amide/Amine |

Data is based on typical values for similar compounds and available spectral data. nih.gov

Raman Spectroscopy for Vibrational Fingerprints and Molecular Symmetries

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations.

The Raman spectrum of N,N-Diethyl-N-phenylglycinamide provides a detailed vibrational fingerprint that complements the information obtained from FT-IR spectroscopy. The aromatic ring vibrations of the phenyl group are often prominent in the Raman spectrum, providing information about substitution patterns and molecular symmetry. The C-C stretching vibrations of the ethyl groups and the skeletal vibrations of the entire molecule also give rise to characteristic Raman bands.

The table below highlights some of the expected characteristic Raman shifts for N,N-Diethyl-N-phenylglycinamide.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic (Phenyl) |

| ~2930 | C-H Stretch | Aliphatic (Ethyl) |

| ~1600 | Ring Breathing | Aromatic (Phenyl) |

| ~1000 | Ring Breathing | Aromatic (Phenyl) |

Data is based on typical values for similar compounds and available spectral data. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

The UV-Vis spectrum of N,N-Diethyl-N-phenylglycinamide is characterized by absorption bands arising from electronic transitions within the phenyl chromophore. The presence of the phenyl ring gives rise to characteristic π → π* transitions. The substitution on the phenyl ring and the presence of the amide group can influence the position and intensity of these absorption bands.

In a study where N,N-Diethyl-2-phenylacetamide (DEPA) was dissolved in isopropyl alcohol, the maximum absorbance (λmax) was observed at 259 nm. osti.gov This absorption is attributed to the π → π* electronic transitions within the benzene (B151609) ring. The position and intensity of this band are characteristic of a monosubstituted benzene ring.

The electronic absorption characteristics are summarized in the table below.

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Isopropyl Alcohol | 259 | π → π* |

Data Source: ResearchGate article on the encapsulation of Diethyl Phenyl Acetamide (B32628). osti.gov

Circular Dichroism (CD) Spectroscopy for Chiral N,N2-Diethyl-N-phenylglycinamide (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and stereochemistry of chiral molecules. nih.govyoutube.com It measures the differential absorption of left and right circularly polarized light. youtube.com For a molecule to be CD-active, it must possess a chromophore in a chiral environment.

The parent molecule, N,N2-Diethyl-N-phenylglycinamide, is achiral and therefore would not produce a CD signal. However, the technique would become highly applicable if the molecule were derivatized with a chiral auxiliary, synthesized from a chiral precursor, or formed a complex with a chiral host. In such a scenario, where a chiral version of N,N2-Diethyl-N-phenylglycinamide is prepared, CD spectroscopy would be invaluable for confirming its enantiomeric purity and studying its conformation in solution. researchgate.netnih.govrsc.org

For instance, if a chiral center were introduced, the amide and phenyl chromophores would reside in a dissymmetric environment, leading to characteristic CD spectra. A hypothetical spectrum might exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of these chromophores, such as the n → π* and π → π* transitions of the phenyl ring and amide group. nih.gov The sign and magnitude of these effects would be directly related to the absolute configuration of the chiral center.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

While specific crystallographic data for the title compound is not publicly available, analysis of a closely related structure, N,N'-Diethyl-N,N'-diphenylurea, reveals key structural features that can be anticipated. researchgate.net The urea (B33335) core in this related molecule dictates a specific geometry, and similar foundational planarity and substituent orientations would be expected for the glycinamide core of N,N2-Diethyl-N-phenylglycinamide.

Table 1: Hypothetical Crystallographic Data for N,N2-Diethyl-N-phenylglycinamide

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1600 - 1900 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-N)amide | ~1.35 Å |

| Key Torsion Angle (C-C-N-C) | Defines ethyl group orientation |

Determination of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comrsc.org XRD analysis allows for the precise measurement of these interactions, which are critical for understanding the physical properties of the solid. researchgate.netresearchgate.net

For N,N2-Diethyl-N-phenylglycinamide, the following interactions would be anticipated:

Hydrogen Bonding: The secondary amide group (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of primary and secondary amides. nih.gov

C-H···π Interactions: The aromatic phenyl ring can act as a π-electron donor, interacting with C-H bonds from the ethyl groups of neighboring molecules. These interactions play a significant role in stabilizing the crystal structure. researchgate.net

Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing percentage contributions for each type of interaction. researchgate.netnih.gov

Absolute Configuration Assignment (if chiral)

This analysis is pertinent only when the molecule is chiral. reddit.com As the parent N,N2-Diethyl-N-phenylglycinamide is achiral, it does not have an absolute configuration.

However, if a chiral derivative were synthesized, XRD would be the definitive method for assigning its absolute configuration (i.e., R or S). By using anomalous dispersion effects, the analysis can unambiguously determine the spatial arrangement of atoms, distinguishing one enantiomer from its mirror image without the need for a reference standard. researchgate.netnih.gov

Hyphenated Spectroscopic Techniques for Enhanced Analytical Resolution

Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic detection method, are indispensable for analyzing complex mixtures. nih.govnih.gov They provide a powerful means to separate individual components and obtain detailed structural information for each.

GC-IR and LC-IR for Mixture Analysis

Gas Chromatography-Infrared (GC-IR) and Liquid Chromatography-Infrared (LC-IR) spectroscopy are powerful tools for the analysis of mixtures containing N,N2-Diethyl-N-phenylglycinamide. nih.govnih.gov In these techniques, the sample is first separated by the chromatographic column, and then the eluting components pass through an IR spectrometer, which records the infrared spectrum of each separated compound. researchgate.netojp.gov

This approach would be highly effective for:

Monitoring Synthesis: Tracking the progress of the reaction to synthesize N,N2-Diethyl-N-phenylglycinamide by identifying the disappearance of reactants and the appearance of the product.

Impurity Profiling: Detecting and identifying byproducts, unreacted starting materials, or degradation products in a sample.

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of functional groups.

Table 2: Key Infrared Absorptions for N,N2-Diethyl-N-phenylglycinamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amide) | Stretch | 3350 - 3250 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=O (amide I band) | Stretch | 1680 - 1640 |

| N-H (amide II band) | Bend | 1570 - 1515 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

LC-NMR for Elusive Minor Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for structural elucidation. news-medical.netamazonaws.com It combines the high-resolution separation of HPLC with the unparalleled structural information provided by NMR spectroscopy. mdpi.comiosrphr.org This is particularly valuable for identifying unknown or elusive minor components in a complex matrix without the need for prior isolation. researchgate.net

Applications for N,N2-Diethyl-N-phenylglycinamide could include:

Metabolite Identification: Analyzing biological fluids to identify metabolites of the compound, where concentrations are typically very low.

Characterization of Unstable Compounds: Obtaining structural data on reaction intermediates or degradation products that are too unstable to be isolated. news-medical.net

Isomer Differentiation: Distinguishing between closely related structural isomers that might co-elute or have similar mass spectra. amazonaws.com

In an LC-NMR experiment, a peak of interest can be diverted into the NMR flow cell, and a full suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed to achieve complete structural characterization. nih.gov

Computational and Theoretical Studies of N,n2 Diethyl N Phenylglycinamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N,N2-Diethyl-N-phenylglycinamide, DFT studies would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These calculated frequencies correspond to the various modes of vibration within the molecule (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

A typical data output from such a study would include:

Optimized Geometrical Parameters: A table listing key bond lengths (e.g., C=O, C-N, C-C bonds) and dihedral angles that define the molecule's shape.

Calculated Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹), often accompanied by their calculated intensities.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, though at a higher computational cost than DFT.

For N,N2-Diethyl-N-phenylglycinamide, these high-level calculations would provide a more precise determination of its electronic energy and properties, such as the distribution of electron density, molecular orbital energies, and the dipole moment. These results serve as a benchmark for less computationally demanding methods and provide deeper insights into the electronic nature of the molecule.

Due to the presence of several single bonds, N,N2-Diethyl-N-phenylglycinamide can exist in multiple spatial arrangements, or conformers. A conformer analysis involves systematically rotating the flexible dihedral angles within the molecule to identify all stable low-energy conformers.

The relative energies of these conformers can be calculated using DFT or ab initio methods. Plotting these relative energies creates a potential energy surface or energy landscape, which maps the stability of different conformations. The global minimum on this landscape represents the most stable conformer, while other local minima represent other stable, but less favorable, conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

An interactive data table from such an analysis would typically show:

| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Conf-1 | τ(C-C-N-C), τ(O=C-C-N) | 0.00 (Global Minimum) |

| Conf-2 | τ(C-C-N-C), τ(O=C-C-N) | +1.5 |

| Conf-3 | τ(C-C-N-C), τ(O=C-C-N) | +2.8 |

(Note: The data above is illustrative and not based on actual calculations for the specified compound.)

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

MD simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of the system. The force field defines the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific molecule like N,N2-Diethyl-N-phenylglycinamide, an existing standard force field (e.g., AMBER, CHARMM, OPLS) might be used. However, for higher accuracy, a specific force field may need to be developed or validated. This involves fitting the force field parameters, particularly the partial atomic charges and dihedral terms, to reproduce high-quality data from quantum chemical calculations (like the conformational energy landscape) or experimental results.

With a validated force field, MD simulations can be run to model the behavior of N,N2-Diethyl-N-phenylglycinamide in a simulated environment (e.g., in a vacuum or in a solvent like water) over a period of nanoseconds or longer. These simulations generate trajectories that show how the molecule's conformation changes over time.

Analysis of these trajectories reveals the molecule's dynamic behavior, such as the flexibility of the diethylamino and phenyl groups, the frequency of transitions between different conformers, and the formation of any transient intramolecular hydrogen bonds. This provides a dynamic picture of the molecule that complements the static view from quantum mechanics.

A data table summarizing findings from an MD simulation might include:

| Dynamic Property | Description |

| RMSD (Root Mean Square Deviation) | A measure of the average deviation of atomic positions from a reference structure, indicating overall structural stability. |

| RMSF (Root Mean Square Fluctuation) | A measure of the fluctuation of individual atoms, highlighting flexible regions of the molecule. |

| Dihedral Angle Distributions | Histograms showing the preferred ranges for key rotatable bonds over the course of the simulation. |

(Note: This table describes the types of data that would be generated.)

Solvent Effects on Molecular Conformations through Explicit and Implicit Solvation Models

The conformation of a flexible molecule like N,N2-Diethyl-N-phenylglycinamide is significantly influenced by its surrounding solvent environment. Computational chemistry offers two primary models to simulate these solvent effects: explicit and implicit solvation.

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. This "supermolecule" is then subjected to molecular dynamics (MD) or Monte Carlo (MC) simulations. This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding.